molecular formula C9H14O3 B1426638 1,9-Dioxaspiro[5.5]undecan-4-one CAS No. 1330756-23-4

1,9-Dioxaspiro[5.5]undecan-4-one

Cat. No. B1426638
M. Wt: 170.21 g/mol
InChI Key: KJJVDZGTYFEALW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1,9-Dioxaspiro[5.5]undecan-4-one is represented by the InChI code 1S/C9H14O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h1-7H2 . This indicates that the compound has a molecular weight of 170.21 .


Physical And Chemical Properties Analysis

1,9-Dioxaspiro[5.5]undecan-4-one is a liquid at room temperature . It has a molecular weight of 170.21 .

Scientific Research Applications

Biological Activity and Synthesis

1,9-Dioxaspiro[5.5]undecan-4-one derivatives, particularly 1,9-diazaspiro[5.5]undecanes, have shown potential in treating various disorders. These compounds could be used for the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders due to their bioactive properties (Blanco‐Ania, Heus, & Rutjes, 2017).

Pheromone Biosynthesis

The sex pheromone of the female olive fruit-fly, 1,7-dioxaspiro[5.5]undecane, originates from dioxygen, implicating monooxygenase-mediated processes in its assembly. This discovery reveals complexity in the formation of its nine-carbon precursor (Fletcher et al., 2002).

NMR Spectroscopy and Chemical Structure Analysis

3,3,7,7,9-Pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one, a key intermediate in synthesizing various natural products, has been characterized using NMR spectroscopy. This study aids in understanding the structure of related complex compounds (Zhang et al., 2008).

Sex-Specific Activity in Olive Fruit Flies

Research has shown that different enantiomers of 1,7-dioxaspiro[5.5]undecane exhibit sex-specific activity in olive fruit flies, with males responding to one enantiomer as a sex attractant and females responding to the other in laboratory tests (Haniotakis et al., 1986).

Crystal Structure and Thermodynamic Properties

The study of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety provides insights into its crystal structure, thermodynamic properties, and quantum chemical computations, enhancing understanding of such molecules (Zeng, Wang, & Zhang, 2021).

Novel Synthetic Methods

New synthetic methods for 1,9-dioxaspiro[5.5]undecan-4-one derivatives have been developed, including Prins cascade cyclization and efficient routes for antiviral acyclonucleosides https://consensus.app/papers/synthesis-92hydroxyethyl711dioxaspiro55-undecane-pardhasaradhi/2e4b1fe1612c5fcc969c582f652d47b1/?utm_source=chatgpt" target="_blank">(Reddy et al., 2014; Pardhasaradhi et al., 1998)

Safety And Hazards

The safety data sheet for 1,9-Dioxaspiro[5.5]undecan-4-one indicates that it is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective equipment should be worn when handling this compound .

properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJVDZGTYFEALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Dioxaspiro[5.5]undecan-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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